1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole ring.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: These compounds share the oxadiazole-thione core structure but differ in their substituents.
1,3,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but without the thione group.
Thiosemicarbazide derivatives: Compounds that serve as precursors in the synthesis of oxadiazole-thione compounds.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84249-78-5 |
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Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(2,3-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H16N4OS/c1-11-4-3-5-14(12(11)2)18-10-20-16(22)21-15(19-20)13-6-8-17-9-7-13/h3-9,18H,10H2,1-2H3 |
InChI Key |
YKGURFVQBCYCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
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